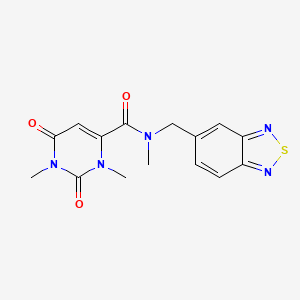
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide involves multi-step chemical reactions. Starting materials like C-benzofuran-2-yl-N-phenylhydrazonoyl bromides are used in the synthesis of structurally complex derivatives through reactions involving alkyl arylidenehydrazinecabodithioates and pyrimidine-2-thione. These processes yield compounds with significant antimicrobial activity against a range of bacterial strains (Abdelhamid, Mohamed, & Zaki, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is elucidated using advanced techniques like elemental analysis, spectral data (including IR, NMR), and crystallography. These methods confirm the complex architecture of the molecules, revealing detailed insights into their structural configurations and potential reactivity patterns.
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including cyclocondensation, alkylation, and acylation, leading to various derivatives with unique properties. For instance, the acylation of pyrimidine derivatives under specific conditions can produce a range of structurally related compounds, showcasing the versatility of the core structure in chemical synthesis (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
Scientific Research Applications
Metabolism and Disposition Studies
Compounds with complex structures, including benzothiazoles and pyrimidine derivatives, are often studied for their pharmacokinetics and metabolism. For instance, studies on the disposition and metabolism of novel orexin 1 and 2 receptor antagonists highlight the intricate metabolic pathways these compounds undergo, including oxidation and rearrangement processes. These studies are critical for understanding how compounds are processed in the body and their potential implications for treating conditions such as insomnia (C. Renzulli et al., 2011) Consensus.
Diagnostic Imaging Applications
Certain benzothiazole derivatives are utilized in diagnostic imaging, particularly in positron emission tomography (PET) studies. For example, N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole (PIB) has been employed for in vivo measurement of cerebral amyloid load in Alzheimer’s disease and frontotemporal dementia, aiding in the differentiation between these conditions (H. Engler et al., 2007) Consensus.
Oncological Research
In the realm of oncology, benzothiazole and pyrimidine derivatives are investigated for their potential in detecting and treating cancer. For example, iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM) has shown promise as a tracer for melanoma imaging due to its ability to detect melanoma metastases, demonstrating the potential therapeutic and diagnostic applications of such compounds (L. Maffioli et al., 1994) Consensus.
Neurological Applications
Amino-benzothiazole compounds, such as pramipexole, have been extensively researched for their role in treating neurological disorders. These compounds exhibit high affinity for dopamine receptors, offering insights into their therapeutic potential for conditions like Parkinson's disease (M. Piercey et al., 1996) Consensus.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,1,3-trimethyl-2,6-dioxopyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-18(8-9-4-5-10-11(6-9)17-24-16-10)14(22)12-7-13(21)20(3)15(23)19(12)2/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQFJIFCTFOIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N(C)CC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)
![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)
![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)